molecular formula C7H3ClFNS B142524 2-Chloro-5-fluorobenzothiazole CAS No. 154327-27-2

2-Chloro-5-fluorobenzothiazole

Cat. No.: B142524
CAS No.: 154327-27-2
M. Wt: 187.62 g/mol
InChI Key: IHMBREJYLPBYSM-UHFFFAOYSA-N
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Description

2-Chloro-5-fluorobenzothiazole is a heterocyclic compound that contains both chlorine and fluorine atoms attached to a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and fluorine atoms in the benzothiazole ring enhances its chemical reactivity and biological activity, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-fluorobenzothiazole can be synthesized through several methods. One common method involves the reaction of 5-fluoro-2-mercaptobenzothiazole with sulfuryl chloride. The reaction is carried out by adding sulfuryl chloride to 5-fluoro-2-mercaptobenzothiazole and stirring the mixture at room temperature. The mixture is then heated to 60°C for 40 minutes. After cooling, the solution is poured onto ice and extracted with ethyl acetate. The organic layers are washed with brine, dried over sodium sulfate, and concentrated to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to improve yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluorobenzothiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at positions ortho and para to the nitrogen atom.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol.

    Electrophilic Substitution: Reagents such as bromine, chlorine, or nitric acid can be used under acidic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzothiazoles with various functional groups replacing the chlorine atom.

    Electrophilic Substitution: Products include halogenated or nitrated benzothiazoles.

    Oxidation and Reduction: Products include oxidized or reduced derivatives of this compound.

Scientific Research Applications

2-Chloro-5-fluorobenzothiazole has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-5-fluorobenzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its molecular interactions and therapeutic potential.

Comparison with Similar Compounds

2-Chloro-5-fluorobenzothiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-5-fluoro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNS/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMBREJYLPBYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459763
Record name 2-Chloro-5-fluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154327-27-2
Record name 2-Chloro-5-fluorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sulfuryl chloride (50 μL, 0.65 mmol) was added neat to 5-fluoro-1,3-benzothiazole-2-thiol (100 mg, 0.54 mmol). The mixture was stirred at ambient temperature for 1 h, then heated at 60° C. for 30 minutes. The resulting solution was cooled to rt, and poured onto ice. The title compound was collected by filtration, washed with water, and dried under vacuum. The solid obtained was used without further purification; LC-MS m/z 188.1 (MH+), ret. time 3.27 min.
Quantity
50 μL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 242 g (3.5 mol) of sodium nitrite in 440 ml of water is added dropwise with stirring to a mixture, cooled to -10° C., of 147 g (0.87 mol) of 2-amino-5-fluoro-benzothiazole, 1700 ml of conc. hydrochloric acid and 20 g of copper power and the reaction mixture is stirred at 0° C. for 60 minutes and at 50° C. for a further 60 minutes. It is then extracted with chloroform and the solvent is carefully removed by distillation from the organic phase in a water-jet vacuum. 80 g (49% of theory) of 2-chloro-5-fluoro-benzothiazole are obtained as a crystalline residue of melting point 69° C.
Quantity
242 g
Type
reactant
Reaction Step One
Name
Quantity
440 mL
Type
solvent
Reaction Step One
Quantity
147 g
Type
reactant
Reaction Step Two
Quantity
1700 mL
Type
reactant
Reaction Step Two
Name
copper
Quantity
20 g
Type
catalyst
Reaction Step Two

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